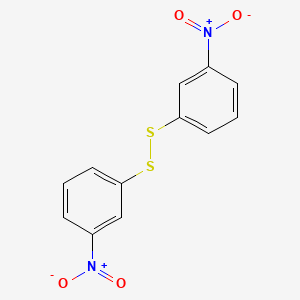

3-Nitrophenyl disulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFDWDUSSFUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060219 | |

| Record name | Disulfide, bis(3-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-91-7 | |

| Record name | Bis(3-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrophenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-nitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(3-nitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(3-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(3-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-nitrophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROPHENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ0BVA4VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Nitrophenyl disulfide chemical properties and structure

An In-depth Technical Guide to 3-Nitrophenyl Disulfide: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the core chemical properties, structure, experimental protocols, and biological activities of this compound (also known as bis(3-nitrophenyl) disulfide). The information is tailored for researchers, scientists, and drug development professionals, with a focus on delivering precise, data-driven insights.

Chemical Identity and Properties

This compound is an organic chemical compound notable for its disulfide linkage and two nitrophenyl groups.[1] It serves as a valuable reagent and a subject of study in medicinal chemistry due to its biological activities.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 537-91-7 | [2][4][5] |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [4][5][6] |

| Molecular Weight | 308.33 g/mol | [2][4][5] |

| Melting Point | 78-80 °C (lit.) | [2][3][5] |

| Boiling Point | 443.6 ± 30.0 °C (Predicted) | [2][3][5] |

| Density | 1.5285 g/cm³ (rough estimate) | [3][5] |

| Appearance | Light yellow to brown crystalline powder | [3][5] |

| Solubility | Soluble in Tetrahydrofuran (THF) | [2][3][5] |

| Sensitive | Stench | [2][3][5] |

Chemical Structure

This compound is a symmetrical molecule featuring two 3-nitrophenyl groups linked by a disulfide bond (-S-S-).

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectral data types. Detailed spectra are typically accessible through comprehensive chemical databases.

| Spectroscopy Type | Availability / Reference |

| ¹H NMR | Data available in spectral databases.[8] |

| ¹³C NMR | Data available in spectral databases like ChemicalBook.[9] |

| Mass Spectrometry (MS) | Data available in spectral databases like SpectraBase.[10] |

| Infrared (IR) | Data available in spectral databases.[8] |

| Raman | Data available in spectral databases.[9] |

Experimental Protocols

This section details representative methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Workflow

A common method for synthesizing symmetrical diaryl disulfides involves the reaction of a corresponding aryl halide with a disulfide source. The following workflow illustrates a typical synthesis adapted from the procedure for the ortho-isomer.[11]

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

-

Preparation of Sodium Disulfide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 95% ethanol by heating. Once dissolved, add finely ground sulfur (1.5 atoms) and continue heating until the sulfur dissolves, forming a brownish-red solution of sodium disulfide.[11]

-

Reaction: In a separate, larger flask, prepare a solution of 3-chloronitrobenzene (2 moles) in 95% ethanol.[11]

-

Slowly add the sodium disulfide solution to the 3-chloronitrobenzene solution through the reflux condenser. The reaction can be vigorous initially.[11]

-

Once the addition is complete, heat the mixture under reflux for approximately two hours.[11]

-

Workup and Purification: After cooling, filter the mixture by suction to collect the solid precipitate, which contains the product and sodium chloride.[11]

-

Suspend the solid in water and stir thoroughly to dissolve the sodium chloride, then filter again.[11]

-

Wash the collected crystalline residue with a small amount of cold ethanol to remove any unreacted starting material.[11]

-

Dry the final product, this compound.

Analytical Methods

-

Purity Assessment: The purity of the synthesized compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). Commercial suppliers often specify purity greater than 98.0% by this method.[12]

-

Structural Confirmation: The identity of the product should be confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry, comparing the obtained spectra with reference data.[8][9][10]

Biological Activity and Applications

This compound has attracted interest in drug development due to its notable antiparasitic and antibacterial properties.

Antiparasitic Activity

This compound is an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme crucial for the mannitol (B672) cycle in the parasite Eimeria tenella.[2][3] It exhibits an IC₅₀ value of 3 μM, highlighting its potential as an antiparasitic agent.[2][3]

Antibacterial Activity

Studies have demonstrated that nitrophenyl disulfides, including the meta-isomer, possess activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus anthracis.[13][14] The disulfide linkage has been confirmed as essential for this bioactivity.[13]

The proposed mechanism of action involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[14] The electron-deficient nature of the sulfur atoms in nitrophenyl disulfides makes the S-S bond susceptible to nucleophilic attack by thiol groups, such as the cysteine residue in the active site of FabH or endogenous thiols like glutathione.[13][14] This reaction disrupts enzyme function and cellular homeostasis, leading to bacterial cell death.

Caption: Proposed mechanism of antibacterial action.

Safety and Handling

This compound requires careful handling due to its potential hazards.

| Hazard Information | Precautionary Measures |

| Hazard Codes: N (Dangerous for the environment)[2][5] | Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[15][16] |

| Risk Statements: R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][5] | Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles, and a lab coat.[15][17] |

| Hazard Note: Harmful, Stench[2][3] | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[17] |

| First Aid: In case of contact, immediately wash skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, wash out mouth with water. Seek medical attention in all cases of exposure.[15][17] | Disposal: Dispose of contents/container to an approved waste disposal plant. Prevent release to the environment.[17] |

This guide consolidates the essential technical information on this compound, providing a foundation for its safe handling, application in research, and exploration in drug development.

References

- 1. CAS 100-32-3: Bis(4-nitrophenyl) disulfide | CymitQuimica [cymitquimica.com]

- 2. Bis(3-nitrophenyl) disulfide | 537-91-7 [chemicalbook.com]

- 3. Bis(3-nitrophenyl) disulfide CAS#: 537-91-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [chembk.com]

- 6. bis(3-nitrophenyl) disulfide [stenutz.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Analysis and Theory Toolkit [stolaf.edu]

- 9. Bis(3-nitrophenyl) disulfide(537-91-7) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Bis(3-nitrophenyl) Disulfide 537-91-7 | TCI AMERICA [tcichemicals.com]

- 13. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bis(3-nitrophenyl) disulfide(537-91-7)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

In-depth Technical Guide: The Mechanism of Action of 3-Nitrophenyl Disulfide with Thiols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitrophenyl disulfide (3-NPD), also known as bis(3-nitrophenyl) disulfide, is a symmetrical aromatic disulfide compound. Due to the electron-withdrawing nature of its nitro groups, the disulfide bond is susceptible to nucleophilic attack by thiol groups. This reactivity makes 3-NPD a valuable tool in biochemistry and pharmacology for probing the function of cysteine residues in proteins, inhibiting thiol-dependent enzymes, and studying the cellular response to thiol modification. This guide provides a comprehensive overview of the chemical mechanism of 3-NPD's interaction with thiols, its biological consequences, and the experimental protocols used for its study.

Core Mechanism: Thiol-Disulfide Exchange

The fundamental reaction between this compound and a thiol (R-SH) is a thiol-disulfide exchange. This is a type of SN2 nucleophilic substitution reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[1]

Reaction Steps:

-

Nucleophilic Attack: The deprotonated thiol (thiolate) attacks one sulfur atom of the 3-NPD molecule.

-

Bond Cleavage & Product Formation: The disulfide S-S bond in 3-NPD is cleaved. This results in the formation of a new, mixed disulfide (R-S-S-Ar, where Ar is the 3-nitrophenyl group) and the release of one molecule of 3-nitrothiophenol (3-NTP).

The released 3-nitrothiophenol is a chromophore. At neutral or alkaline pH, it deprotonates to the 3-nitrothiophenolate anion, which has a characteristic strong absorbance at 412 nm, providing a convenient method for monitoring the reaction spectrophotometrically.[2][3]

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Nitrophenyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It covers key spectroscopic techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are provided, along with a structured summary of quantitative data. The guide also includes a visualization of a typical workflow for spectroscopic analysis to aid in experimental design and interpretation.

Introduction

This compound (C₁₂H₈N₂O₄S₂) is an organic disulfide compound frequently employed in biochemical and pharmaceutical research. Its reactivity, particularly the cleavable disulfide bond, makes it a valuable reagent in proteomics, cross-linking studies, and as a component in drug delivery systems. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions in various experimental settings. This guide consolidates the key spectroscopic data and methodologies associated with this compound.

Spectroscopic Properties and Data

The structural features of this compound—a disulfide bridge linking two nitrophenyl rings—give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the symmetry of the molecule, the two nitrophenyl rings are chemically equivalent, simplifying the resulting spectra.

The proton NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four non-equivalent protons on each phenyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 8.364 | H-2 |

| 8.099 | H-4 |

| 7.804 | H-6 |

| 7.537 | H-5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C-S (C-1) | 135 - 145 | Aromatic carbon attached to sulfur. |

| C-NO₂ (C-3) | 145 - 155 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| Aromatic CH | 120 - 135 | Aromatic carbons with attached protons. |

Note: These are estimated ranges. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| ~1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| ~1530 - 1500 | Asymmetric N-O stretch (NO₂) | Strong |

| ~1350 - 1330 | Symmetric N-O stretch (NO₂) | Strong |

| ~900 - 680 | C-H out-of-plane bend | Strong |

| ~550 - 450 | S-S stretch | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic disulfides and nitroaromatic compounds are known to absorb in the UV region. The spectrum of this compound is expected to show characteristic absorbance maxima. Studies on related aromatic disulfides suggest that the disulfide bond itself contributes to absorbance around 250-300 nm. The presence of the nitro group is expected to cause a bathochromic (red) shift, extending the absorption into the longer UV range.

Table 4: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

| ~250 - 270 | Not Reported | Common organic solvents |

| ~330 - 350 | Not Reported | Common organic solvents |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (molar mass: 308.33 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 308.

Key fragmentation pathways in electron ionization (EI) would likely involve:

-

Homolytic cleavage of the S-S bond: This would lead to the formation of a 3-nitrophenylthiyl radical cation at m/z 154.

-

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) from the molecular ion or major fragments.

-

Aromatic ring fragmentation: Typical fragmentation patterns for substituted benzene (B151609) rings.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled spectrum.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the full range of expected carbon signals (e.g., 0-160 ppm).

-

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]

-

Film Casting: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]

-

Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[2] Acquire a background spectrum of the clean, empty beam path first, which will be automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.[3]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 - 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path and measure the baseline.

-

Sample Measurement: Rinse and fill another quartz cuvette with the sample solution and place it in the sample beam path.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a non-volatile solid like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. Direct insertion probes can be used for Electron Ionization (EI).

-

Ionization: Ionize the sample using the chosen method (e.g., EI for fragmentation analysis or a softer method like ESI for molecular ion determination).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Tandem MS (MS/MS): For detailed structural information, perform tandem mass spectrometry. Isolate the molecular ion (or another precursor ion) and subject it to fragmentation (e.g., through Collision-Induced Dissociation - CID). Analyze the resulting fragment ions to elucidate the structure and fragmentation pathways.

Mandatory Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic characterization of a compound.

Conclusion

The spectroscopic properties of this compound are well-defined by the combination of its aromatic nitro-substituted rings and the central disulfide linkage. ¹H NMR provides a clear pattern of aromatic protons, while IR spectroscopy confirms the presence of nitro and aromatic functionalities. UV-Vis spectroscopy reveals electronic transitions characteristic of this class of compounds, and mass spectrometry confirms the molecular weight and provides insight into its fragmentation. The data and protocols presented in this guide serve as a valuable resource for the effective identification, characterization, and utilization of this compound in a research and development context.

References

3-Nitrophenyl Disulfide: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide, is an aromatic disulfide compound with the chemical formula (C₆H₄NO₂)₂S₂. While not as ubiquitously recognized in biochemical laboratories as its isomer, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent, this compound and its related compounds have carved out a niche in specific areas of biochemical and pharmaceutical research. The presence of the nitro group on the phenyl ring activates the disulfide bond, making it susceptible to cleavage by free thiol groups. This reactivity forms the basis of its utility as a thiol-modifying agent.

This technical guide provides a comprehensive overview of the synthesis, properties, and known biochemical applications of this compound. It is intended to serve as a resource for researchers utilizing or considering this reagent in their work, from basic biochemical assays to drug discovery and development.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided below, alongside quantitative data from its known biochemical applications.

| Property | Value |

| CAS Number | 537-91-7 |

| Molecular Formula | C₁₂H₈N₂O₄S₂ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 78-80 °C |

| Solubility | Soluble in tetrahydrofuran |

| Enzyme Inhibition (IC₅₀) | 3 µM against mannitol-1-phosphate dehydrogenase (M1PDH)[1][2] |

Synthesis of this compound

The synthesis of nitrophenyl disulfides can be achieved through several methods. A general approach involves the reaction of a corresponding nitro-substituted aryl halide with a source of disulfide. For instance, the synthesis of the ortho-isomer, di-o-nitrophenyl disulfide, involves the reaction of o-chloronitrobenzene with sodium disulfide, formed in situ from sodium sulfide (B99878) and sulfur in an alcoholic solution.[3] A similar principle can be applied for the synthesis of the meta-isomer.

Experimental Protocol: Synthesis of a Nitrophenyl Disulfide (General Method)

This protocol is a general representation for the synthesis of nitrophenyl disulfides and is based on the synthesis of the ortho-isomer.

Materials:

-

m-chloronitrobenzene

-

Crystalline sodium sulfide (Na₂S·9H₂O)

-

Sulfur powder

-

Water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide in 95% ethanol by heating on a steam bath.

-

Once dissolved, add finely ground sulfur to the solution and continue heating until the sulfur dissolves to form a solution of sodium disulfide.

-

In a separate flask, prepare a solution of m-chloronitrobenzene in 95% ethanol.

-

Slowly add the sodium disulfide solution to the m-chloronitrobenzene solution through the top of the reflux condenser. The reaction can be vigorous, so the addition should be controlled.

-

After the addition is complete, heat the reaction mixture on a steam bath for several hours.

-

Cool the mixture and filter the solid product by suction.

-

Wash the solid with water to remove sodium chloride, followed by a wash with cold ethanol to remove any unreacted m-chloronitrobenzene.

-

The resulting crude this compound can be further purified by recrystallization.

References

3-Nitrophenyl Disulfide: A Technical Guide for Thiol Modification in Research and Drug Development

Abstract

This technical guide provides an in-depth overview of 3-Nitrophenyl disulfide (3-NPD), a symmetrical disulfide that serves as a valuable tool for the modification and quantification of thiol groups in peptides, proteins, and other biological molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, reactivity, and applications of this reagent. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are provided to facilitate its effective use in the laboratory.

Introduction

The modification of cysteine residues in proteins is a cornerstone of chemical biology and drug development, enabling the study of protein structure and function, the development of antibody-drug conjugates, and the screening for enzyme inhibitors. Thiol-disulfide exchange is a fundamental reaction that underpins many of these applications. This compound (3,3'-dinitrodiphenyl disulfide) is a homobifunctional thiol-reactive reagent that participates in this exchange, offering a straightforward method for the modification and quantification of sulfhydryl groups.

Upon reaction with a free thiol, 3-NPD undergoes a disulfide exchange, resulting in the formation of a mixed disulfide with the target molecule and the release of one equivalent of 3-nitrothiophenol. The anionic form of 3-nitrothiophenol is a chromophore, allowing for the spectrophotometric monitoring of the reaction progress. This property, analogous to the well-known Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), makes 3-NPD a useful analytical tool. Furthermore, its ability to act as an inhibitor of certain enzymes, such as mannitol-1-phosphate dehydrogenase, highlights its potential in drug discovery and mechanistic studies.

Chemical and Physical Properties

This compound is a stable, crystalline solid. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₈N₂O₄S₂ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 537-91-7 |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 78-80 °C |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Limited solubility in aqueous buffers. |

Reactivity and Mechanism of Action

The utility of this compound as a thiol-modifying reagent is based on the principle of thiol-disulfide exchange. The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in 3-NPD. This results in the cleavage of the disulfide bond and the formation of a new, mixed disulfide between the target thiol-containing molecule and a 3-nitrophenylthio group. Concurrently, one molecule of 3-nitrothiophenol is released.

The released 3-nitrothiophenol has a pKa in the neutral range, and its deprotonated form, the 3-nitrothiophenolate anion, is a yellow-colored species with a characteristic absorbance maximum. This allows for the real-time monitoring of the reaction and the quantification of the modified thiols.

Figure 1: Reaction mechanism of this compound with a thiol.

Quantitative Data

The quantification of thiols using this compound relies on the spectrophotometric measurement of the released 3-nitrothiophenolate anion. The following table summarizes key quantitative parameters.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | ~410-420 nm | Similar to the chromophore released from DTNB. The exact λmax should be determined empirically for the specific buffer system used. |

| Molar Extinction Coefficient (ε) of 3-Nitrothiophenolate | ~14,000 M⁻¹cm⁻¹ (estimated) | This is an estimated value based on the structurally similar 4-nitrothiophenolate anion. For precise quantification, it is recommended to generate a standard curve with a known thiol standard (e.g., cysteine or glutathione). |

| Optimal pH Range | 7.0 - 8.5 | The reaction rate increases with pH as the concentration of the reactive thiolate anion increases. However, at very high pH, hydrolysis of the disulfide can occur. |

| IC₅₀ (Mannitol-1-Phosphate Dehydrogenase) | 3 µM[1] | This value indicates the concentration of 3-NPD required to inhibit 50% of the enzyme's activity, demonstrating its potential as an enzyme inhibitor.[1] |

Experimental Protocols

General Protocol for Thiol Quantification

This protocol provides a general procedure for quantifying free sulfhydryl groups in a sample using this compound.

Materials:

-

This compound (3-NPD) stock solution (e.g., 10 mM in DMSO or ethanol)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

-

Thiol-containing sample

-

Thiol standard (e.g., L-cysteine or reduced glutathione) for standard curve

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~412 nm

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of the thiol standard (e.g., 0 to 100 µM) in the Reaction Buffer.

-

To each standard dilution, add the 3-NPD stock solution to a final concentration of (e.g., 100 µM).

-

Incubate at room temperature for 15 minutes to allow the reaction to go to completion.

-

Measure the absorbance of each standard at ~412 nm.

-

Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.

-

-

Prepare the Sample:

-

Dissolve or dilute the thiol-containing sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.

-

Prepare a blank sample containing only the Reaction Buffer.

-

-

Reaction and Measurement:

-

Add the 3-NPD stock solution to the sample and the blank to the same final concentration used for the standard curve.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance of the sample and the blank at ~412 nm.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the sample.

-

Determine the concentration of thiols in the sample by interpolating the corrected absorbance value on the standard curve.

-

Figure 2: Workflow for thiol quantification using 3-NPD.

Protocol for Protein Thiol Modification

This protocol describes the modification of cysteine residues in a protein with this compound.

Materials:

-

Protein solution (in a suitable buffer, e.g., PBS, pH 7.2)

-

This compound (3-NPD) stock solution (e.g., 10 mM in DMSO)

-

Reducing agent (optional, e.g., DTT or TCEP)

-

Desalting column or dialysis equipment

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

Procedure:

-

(Optional) Reduction of Disulfide Bonds:

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.

-

Remove the reducing agent using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).

-

-

Modification Reaction:

-

To the protein solution, add the 3-NPD stock solution to a desired molar excess (e.g., 10-fold) over the protein's thiol content. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by measuring the increase in absorbance at ~412 nm.

-

-

Removal of Excess Reagent:

-

After the reaction is complete, remove the unreacted 3-NPD and the 3-nitrothiophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

-

-

Characterization of Modified Protein:

-

The extent of modification can be determined by quantifying the remaining free thiols using the protocol described in section 5.1.

-

The modified protein can be further analyzed by techniques such as mass spectrometry to confirm the site of modification.

-

Applications in Research and Drug Development

Enzyme Inhibition and Drug Screening

This compound has been identified as an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme crucial for the mannitol (B672) cycle in various organisms, including pathogenic fungi and bacteria.[1] The inhibition of M1PDH disrupts the pathogen's ability to cope with osmotic stress and can be a target for the development of novel antimicrobial agents.[2]

The inhibitory activity of 3-NPD can be leveraged in high-throughput screening (HTS) assays to identify other small molecules that target M1PDH. In such an assay, 3-NPD can be used as a positive control to validate the assay's performance.

Figure 3: Inhibition of the Mannitol Biosynthesis Pathway by 3-NPD.

Probing Redox Signaling Pathways

Thiol-disulfide exchange is a critical mechanism in redox signaling, where the modification of cysteine residues in signaling proteins can alter their activity and downstream signaling events. 3-NPD can be used as a tool to investigate these pathways by introducing a specific modification to accessible cysteine residues. By observing the functional consequences of this modification, researchers can gain insights into the role of specific thiols in cellular signaling.

For example, by treating cells or isolated proteins with 3-NPD and subsequently analyzing changes in protein-protein interactions, enzyme activity, or cellular localization, one can probe the involvement of redox-sensitive thiols in a particular signaling cascade.

Conclusion

This compound is a versatile and accessible reagent for the modification and quantification of thiol groups. Its straightforward reactivity, coupled with the chromophoric nature of its byproduct, provides a convenient method for studying sulfhydryl chemistry in a variety of biological contexts. From fundamental biochemical research to the early stages of drug discovery, 3-NPD offers a valuable tool for scientists seeking to understand and manipulate the critical role of cysteine residues in biological systems. This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into the research workflow.

References

An In-depth Technical Guide to 3-Nitrophenyl Disulfide (CAS Number: 537-91-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Nitrophenyl disulfide, a chemical compound utilized in various research and development applications. The following sections detail its chemical and physical properties, toxicological data, and recommended experimental protocols for safe handling, storage, and disposal.

Chemical and Physical Properties

This compound, also known as Bis(3-nitrophenyl) disulfide, is a solid organic compound. A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | References |

| CAS Number | 537-91-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [1][3][4] |

| Molecular Weight | 308.33 g/mol | [1][3][4] |

| Appearance | Light yellow to brown or dark green powder/crystal | |

| Melting Point | 78-80 °C | [4] |

| Boiling Point | 443.6 ± 30.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO. | [4] |

| Density | 1.5285 (rough estimate) | [4] |

| Flash Point | 243.4 °C | [4] |

Safety Data Sheet Summary

The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful management in a laboratory setting.

Hazard Identification

GHS Pictograms:

-

GHS09: Environment

GHS Hazard Statements:

-

May be harmful if swallowed.

-

May cause skin irritation.

-

May cause eye irritation.

-

Material may be irritating to mucous membranes and upper respiratory tract.

-

Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

Avoid release to the environment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

-

Hazard Assessment: Before handling, review the Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat.

-

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Weighing and Transfer:

-

Dispense the solid carefully to avoid generating dust.

-

Use a spatula or other appropriate tool for transfers.

-

Close the container tightly after use.

-

-

Post-Handling:

-

Wash hands thoroughly after handling.

-

Clean and decontaminate the work area.

-

Storage Requirements

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Response Protocol:

Caption: Protocol for responding to a this compound spill.

Detailed Steps:

-

Evacuate: Immediately evacuate the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.

-

Containment: Prevent the spill from spreading.

-

Cleanup:

-

For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Use an absorbent material for solutions.

-

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the collected waste as hazardous waste in accordance with institutional and local regulations.

Waste Disposal

All waste containing this compound should be treated as hazardous waste.

Waste Disposal Workflow:

References

Theoretical Studies on 3-Nitrophenyl Disulfide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenyl disulfide and related aromatic disulfides are compounds of significant interest in medicinal chemistry and drug development, often utilized in assays and as potential therapeutic agents or prodrug linkers. Their reactivity, particularly the cleavage of the disulfide bond, is central to their function. While specific, in-depth theoretical studies exclusively focused on this compound are not prevalent in publicly accessible literature, a robust understanding of its reactivity can be constructed from computational studies on analogous aromatic and nitroaromatic sulfur compounds. This guide synthesizes the established theoretical principles of disulfide chemistry, outlines standard computational methodologies for their study, and presents quantitative data from related molecules to provide a predictive framework for understanding the reactivity of this compound.

Introduction: The Role of Disulfides in Drug Development

Disulfide bonds are critical structural motifs in chemistry and biology. In drug development, the thiol-disulfide exchange reaction is exploited for several applications:

-

Prodrug Design: Disulfide linkers can be used to create prodrugs that release an active therapeutic agent upon cleavage by endogenous thiols like glutathione (B108866) (GSH), which is often present at elevated concentrations in tumor cells.

-

Assay Development: Reagents like Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), a structural analog of this compound, are used to quantify free thiols in biological samples.

-

Covalent Inhibitors: Targeting cysteine residues in proteins via disulfide exchange is a strategy for developing covalent inhibitors with high specificity and potency.

Understanding the reactivity of the disulfide bond is paramount for these applications. The electron-withdrawing nature of the nitro group in this compound is expected to significantly influence the electrophilicity of the sulfur atoms, making it more susceptible to nucleophilic attack compared to non-substituted aromatic disulfides.

Theoretical Mechanisms of Disulfide Bond Reactivity

The primary reaction pathway for non-enzymatic disulfide bond cleavage by a thiol is the thiol-disulfide exchange . Theoretical calculations have extensively supported that this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Key steps of the SN2 Mechanism:

-

Deprotonation: A thiol (R'-SH) in a basic environment deprotonates to form the more nucleophilic thiolate anion (R'-S⁻).

-

Nucleophilic Attack: The thiolate attacks one of the sulfur atoms of the disulfide bond (Ar-S-S-Ar).

-

Transition State: The reaction proceeds through a transient, linear tri-sulfur intermediate ([Ar-S···S(R')···S-Ar]⁻) where the negative charge is distributed across the attacking and leaving sulfur atoms.[1][2]

-

Product Formation: The S-S bond is cleaved, resulting in a new mixed disulfide (Ar-S-S-R') and a thiolate leaving group (Ar-S⁻).

In the context of this compound, the electron-withdrawing nitro group (-NO₂) enhances the electrophilic character of the aromatic ring and the attached sulfur atoms. This makes the disulfide bond more susceptible to nucleophilic attack, thereby increasing the reaction rate. Theoretical studies on other nitroaromatics confirm that the addition of a nucleophile to the electron-deficient ring is the rate-limiting step in nucleophilic aromatic substitution (SNAr) reactions.[3][4]

Computational Protocols for Studying Disulfide Reactivity

A standard theoretical investigation of this compound reactivity would employ quantum mechanical methods, primarily Density Functional Theory (DFT), due to its balance of accuracy and computational cost.

Detailed Computational Methodology

-

Structure Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common starting point. For better accuracy, especially in describing non-covalent interactions and reaction barriers, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the Minnesota family (e.g., M06-2X) are recommended.[5]

-

Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally adequate for providing a reliable description of the electronic structure and geometry.[5][6]

-

Solvent Modeling: To simulate reactions in a biological or experimental medium, an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be used.

-

-

Property Calculations:

-

Frequency Analysis: Performed on optimized structures to confirm they are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy (G), enthalpy (H), and entropy (S).

-

Bond Dissociation Energy (BDE): The homolytic BDE of the S-S bond is calculated as the enthalpy difference between the parent molecule and its two resulting radicals (Ar-S•).

-

BDE = [E(Ar-S•) + E(•S-Ar)] - E(Ar-S-S-Ar)[7]

-

-

Redox Potential: The standard reduction potential (E°) can be calculated from the Gibbs free energy of reduction (ΔG_red) for the one-electron reduction process (RSSR + e⁻ → RSSR•⁻). This involves calculating the Gibbs free energies of the neutral and radical anion species in solution and referencing the value to a standard electrode.[8]

-

Reactivity Descriptors:

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, positive potential is expected around the sulfur atoms, indicating susceptibility to nucleophilic attack.[5]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into chemical reactivity and electronic transitions. The LUMO of a disulfide is typically centered on the σ* orbital of the S-S bond.

-

-

Quantitative Reactivity Data

While specific calculated values for this compound are not available, data from analogous compounds provide a valuable reference for estimating its reactivity.

Table 1: Calculated S-S Bond Dissociation Enthalpies (BDEs) for Various Disulfides

| Compound | Method | BDE (kcal/mol) | BDE (kJ/mol) | Reference |

| A Thiazole-based Disulfide | DFT | 35 | 146.4 | [9] |

| Diethyl Disulfide (Et₂S₂) | DFT (BMK/6-311G(d,p)) | 59.5 | 248.9 | [9] |

| General Disulfide Bond | Experimental Average | ~60 | ~251 | [9] |

| Ethane (C-H bond for comparison) | Experimental | 101.1 | 423.0 | [10] |

Note: The BDE for the thiazole-based disulfide is noted as being particularly low, reflecting significant stability in the resulting radical. The reactivity of this compound will be influenced by the stability of the 3-nitrophenylthiyl radical.

Table 2: Free Energy Barriers and Reaction Energies for Thiol-Disulfide Exchange

| Reaction System | Method | Activation Free Energy (kcal/mol) | Note | Reference |

| Model Peptides | QM/MM Metadynamics | ~15 | The barrier shows limited variation with environment polarity. | [11] |

Structure-Reactivity Relationships

The reactivity of this compound is governed by the interplay between the disulfide bond and the nitroaromatic system. Computational analysis helps elucidate this relationship.

-

Inductive and Resonance Effects: The nitro group is a strong electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the phenyl ring extends to the sulfur atoms.

-

Enhanced Electrophilicity: The reduced electron density on the sulfur atoms makes them more electrophilic and thus more susceptible to attack by nucleophiles like thiolates.

-

Stabilization of Leaving Group: The electron-withdrawing nitro group helps to stabilize the resulting 3-nitrophenyl thiolate anion (Ar-S⁻) after the S-S bond is cleaved, making it a better leaving group and favoring the forward reaction.

Conclusion and Future Directions

Theoretical and computational chemistry provides an indispensable toolkit for dissecting the reactivity of molecules like this compound. Based on established principles and data from analogous systems, it can be confidently predicted that the nitro group significantly activates the disulfide bond toward nucleophilic cleavage via an SN2 mechanism. The computational protocols outlined herein provide a clear roadmap for future in-silico studies to precisely quantify the bond dissociation energies, redox potentials, and reaction energy barriers specific to this molecule. Such studies would be invaluable for the rational design of novel therapeutics, diagnostic probes, and targeted drug delivery systems that leverage the unique chemical properties of the nitroaromatic disulfide moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantum Mechanics Tools: Computation of standard redox potentials [education.molssi.org]

- 9. researchgate.net [researchgate.net]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Free Thiols in Proteins using 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Note to the Reader: While the query specified "3-Nitrophenyl disulfide," extensive research revealed a lack of established protocols for its use in quantifying free thiols in proteins. The standard and widely accepted method for this application utilizes a structurally related compound, 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent. Therefore, these application notes and protocols are based on the well-documented and validated use of DTNB for accurate and reliable quantification of free sulfhydryl groups.

Introduction

The quantification of free thiol (sulfhydryl) groups (-SH) in proteins is a critical aspect of biochemical and biopharmaceutical research. Free thiols, predominantly from cysteine residues, are involved in protein structure, enzymatic activity, and antioxidant functions.[1] Their quantification is essential for characterizing proteins, assessing oxidative stress, and in drug development for monitoring conjugation reactions.[1]

Ellman's test, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a rapid, simple, and reliable spectrophotometric method for this purpose.[2][3][4] The assay is based on the reaction of DTNB with a free thiol group, which results in a mixed disulfide and the release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[3] This anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[1][3]

Principle of the Assay

The core of the assay is a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group (R-SH) in a stoichiometric manner. This reaction cleaves the disulfide bond in DTNB, forming a mixed disulfide (R-S-TNB) and releasing one molecule of TNB²⁻. The intensity of the yellow color, measured at 412 nm, is directly proportional to the concentration of free thiols in the sample.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the DTNB assay.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | pH 8.0 | [2][6] |

| 13,600 M⁻¹cm⁻¹ | pH 8.0 | [3][4][7] | |

| 13,700 M⁻¹cm⁻¹ | 6 M Guanidinium (B1211019) Chloride | [3] | |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | pH > 7.3 | [2][3] |

| Optimal pH Range | 7.0 - 8.0 | [8] | |

| Reaction Time | ~15 minutes | Room Temperature | [5][6] |

Experimental Protocols

Two primary methods can be employed for thiol quantification using DTNB: the standard curve method and the molar extinction coefficient method.

Materials and Reagents

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Stock Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

Thiol Standard (for standard curve): A known concentration of L-cysteine or glutathione (B108866) (GSH) (e.g., 1.5 mM) in the Reaction Buffer.

-

Protein Sample: Protein of unknown thiol concentration, dissolved in the Reaction Buffer.

-

UV-Vis Spectrophotometer or Microplate Reader capable of measuring absorbance at 412 nm.

-

Cuvettes or Microplates.

Protocol 1: Quantification using a Standard Curve

This method is recommended for obtaining the most accurate results as it accounts for specific instrument and buffer conditions.

1. Preparation of Thiol Standards:

- Prepare a series of dilutions from the thiol standard stock solution (e.g., L-cysteine) in the Reaction Buffer. A typical concentration range would be from 0 to 1.5 mM.

2. Reaction Setup:

- In separate microcentrifuge tubes or wells of a microplate, add a specific volume of each standard and the unknown protein sample.

- To each tube or well, add the DTNB solution. A common ratio is 50 µL of DTNB solution to 250 µL of standard or sample.

- Prepare a blank containing only the Reaction Buffer and the DTNB solution.

3. Incubation:

- Mix the contents of each tube or well thoroughly.

- Incubate at room temperature for 15 minutes, protected from light.[6]

4. Measurement:

- Measure the absorbance of each sample and standard at 412 nm using the spectrophotometer or microplate reader. Use the blank to zero the instrument.

5. Data Analysis:

- Subtract the absorbance of the blank from the absorbance of each standard and the unknown sample.

- Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

- Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.

Protocol 2: Quantification using the Molar Extinction Coefficient

This method is faster as it does not require the preparation of a standard curve.

1. Reaction Setup:

- In a cuvette or microplate well, add a known volume of your protein sample and the Reaction Buffer.

- Add a specific volume of the DTNB solution.

- Prepare a blank containing the same volumes of Reaction Buffer, protein sample buffer, and DTNB solution, but without the protein.

2. Incubation:

- Mix the contents thoroughly.

- Incubate at room temperature for 15 minutes, protected from light.

3. Measurement:

- Measure the absorbance of the sample at 412 nm against the blank.

4. Calculation:

- Use the Beer-Lambert law to calculate the concentration of free thiols: Concentration (M) = Absorbance / (ε × l) Where:

- Absorbance is the measured absorbance at 412 nm.

- ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ is a commonly accepted value at pH 8.0).[2][6]

- l is the path length of the cuvette in cm (typically 1 cm).

Visualizations

Chemical Reaction Mechanism

Caption: Reaction of DTNB with a free thiol to produce a mixed disulfide and the chromophoric TNB²⁻ anion.

Experimental Workflow

Caption: General workflow for the quantification of free thiols using the DTNB assay.

Applications in Research and Drug Development

-

Protein Characterization: Determining the number of free cysteine residues in a purified protein.

-

Monitoring Protein Stability: Changes in the number of accessible thiols can indicate conformational changes or denaturation.

-

Enzyme Active Site Analysis: Quantifying thiols in the active sites of certain enzymes.[2]

-

Conjugation Efficiency: Assessing the efficiency of conjugation reactions that target sulfhydryl groups, for example, in the development of antibody-drug conjugates (ADCs).

-

Oxidative Stress Studies: Measuring the depletion of free thiols in cells and tissues as a marker of oxidative damage.

Limitations and Considerations

-

Interfering Substances: Other nucleophiles can react with DTNB, potentially leading to an overestimation of thiol concentration.[5]

-

pH Dependence: The molar extinction coefficient of TNB²⁻ is pH-dependent, and the assay is most reliable at a slightly alkaline pH (7-8).[3]

-

Turbidity: Particulate matter in the sample can scatter light and interfere with absorbance readings. Centrifugation of samples prior to the assay is recommended.

-

Reagent Stability: DTNB solutions should be protected from light and stored refrigerated.

-

Accessibility of Thiols: In native proteins, some cysteine residues may be buried within the three-dimensional structure and inaccessible to DTNB. Denaturing conditions (e.g., using guanidinium chloride) may be necessary to quantify total free thiols.

References

- 1. Free Sulfhydryl Assay Kit with DTNB [sbsgenetech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. daneshyari.com [daneshyari.com]

- 7. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for 3-Nitrophenyl Disulfide Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of free thiol groups (-SH) in biological samples is crucial for understanding cellular redox states, protein function, and the effects of drug candidates. The 3-Nitrophenyl disulfide assay is a spectrophotometric method for the determination of free thiols in samples such as cell lysates. This assay is based on the thiol-disulfide exchange reaction between a thiol-containing molecule and this compound. In this reaction, the thiol reduces the disulfide bond of this compound, resulting in the formation of a mixed disulfide and the release of 3-nitrothiophenol. The concentration of the released 3-nitrothiophenol, a chromogenic product, can be determined by measuring its absorbance, which is directly proportional to the initial concentration of free thiols in the sample.

While 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is more commonly used for this purpose, the principles of the this compound assay are analogous.[1][2] A key advantage of using such disulfide exchange reagents is the ability to quantify both free (native) thiols and total thiols (after reduction of disulfide bonds), providing a comprehensive picture of the thiol-disulfide status within a cell.

Principle of the Assay

The core of the assay is a thiol-disulfide exchange reaction. A free thiol group (R-SH) from the cell lysate attacks the disulfide bond of this compound. This reaction releases one molecule of 3-nitrothiophenol, which absorbs light at a specific wavelength, allowing for its quantification.

Reaction:

R-SH + (3-NO₂-C₆H₄-S)₂ → R-S-S-C₆H₄-NO₂ + 3-NO₂-C₆H₄-SH

(Sample Thiol + this compound → Mixed Disulfide + 3-nitrothiophenol)

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a this compound assay performed on cell lysates.

Table 1: Determination of Free and Total Thiols in HeLa Cell Lysate

| Sample | Absorbance (λ_max) | Thiol Concentration (µM) |

| Untreated (Free Thiols) | 0.250 | 50 |

| Untreated (Total Thiols) | 0.450 | 90 |

| Drug X Treated (Free Thiols) | 0.150 | 30 |

| Drug X Treated (Total Thiols) | 0.445 | 89 |

Table 2: Comparison of Thiol Content in Different Cell Lines

| Cell Line | Free Thiol Concentration (nmol/mg protein) | Total Thiol Concentration (nmol/mg protein) |

| HEK293 | 85.2 | 150.5 |

| Jurkat | 70.1 | 135.8 |

| A549 | 95.6 | 165.2 |

Experimental Protocols

Part 1: Preparation of Cell Lysate

This protocol describes the preparation of a whole-cell lysate suitable for the this compound assay.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer, or 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Culture cells to the desired confluency in a culture dish.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors to the culture dish.

-

Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). It is recommended to normalize samples to the same protein concentration for accurate comparison.

Part 2: this compound Assay Protocol

A. Determination of the Molar Extinction Coefficient of 3-nitrothiophenol

A precise molar extinction coefficient (ε) for 3-nitrothiophenol at the desired wavelength and pH is crucial for accurate quantification but may not be readily available.[3][4] Therefore, it is recommended to determine it experimentally.

Materials:

-

3-nitrothiophenol standard

-

Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 3-nitrothiophenol of a known concentration in the Assay Buffer.

-

Prepare a series of dilutions of the 3-nitrothiophenol stock solution in the Assay Buffer.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for 3-nitrothiophenol (determined by a spectral scan, expected to be in the UV-Vis range).[5]

-

Plot a standard curve of absorbance versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[6]

B. Measurement of Free Thiols in Cell Lysate

Materials:

-

Cell lysate (prepared as in Part 1)

-

This compound solution (e.g., 10 mM in a suitable organic solvent like ethanol (B145695) or DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

-

96-well microplate or cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Add a specific volume of cell lysate (e.g., 50 µL) to each well of a 96-well plate. Include a blank control with Lysis Buffer instead of cell lysate.

-

Add Assay Buffer to each well to bring the total volume to, for example, 190 µL.

-

Initiate the reaction by adding 10 µL of the this compound solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light. The optimal incubation time should be determined experimentally.

-

Measure the absorbance at the λ_max of 3-nitrothiophenol.

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of free thiols using the Beer-Lambert law and the experimentally determined molar extinction coefficient of 3-nitrothiophenol.

C. Measurement of Total Thiols in Cell Lysate

To measure total thiols, disulfide bonds in the sample must first be reduced to free thiols.

Materials:

-

All materials from Part 2B

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT))

Procedure:

-

To your cell lysate samples, add the reducing agent to a final concentration sufficient to reduce all disulfide bonds (e.g., 1-5 mM TCEP).

-

Incubate at room temperature for 30 minutes to allow for complete reduction of disulfide bonds.

-

Proceed with the this compound assay as described in Part 2B, starting from step 1.

-

The calculated thiol concentration will represent the total thiol content of the sample.

Calculation of Disulfide Concentration:

The concentration of disulfide bonds can be estimated by subtracting the concentration of free thiols from the concentration of total thiols.

[Disulfide] = ([Total Thiols] - [Free Thiols]) / 2

Mandatory Visualizations

Caption: Experimental workflow for the this compound assay.

Caption: Cellular thiol-disulfide homeostasis and assay targets.

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes and Protocols for 3-Nitrophenyl Disulfide in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide, is a valuable reagent in the field of enzyme kinetics. Its utility stems primarily from its reactivity with thiol groups, particularly the cysteine residues that are often found in the active sites of enzymes. This reactivity allows this compound to be employed as both an enzyme inhibitor and a potential chromogenic substrate for monitoring enzyme activity. These application notes provide detailed information and protocols for the use of this compound in enzymatic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | Bis(3-nitrophenyl) disulfide, 3,3'-Dinitrodiphenyl disulfide |

| Molecular Formula | C₁₂H₈N₂O₄S₂ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 78-80 °C |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). Limited solubility in aqueous solutions. |

Application 1: Enzyme Inhibition Studies

This compound is a known inhibitor of certain enzymes, with its most well-documented application being the inhibition of mannitol-1-phosphate dehydrogenase (M1PDH). The inhibitory mechanism is believed to involve the formation of a disulfide bond with a critical cysteine residue in the enzyme's active site, leading to a loss of catalytic activity.

Quantitative Data: Inhibition of Mannitol-1-Phosphate Dehydrogenase (M1PDH)

| Enzyme | Inhibitor | IC₅₀ |

| Mannitol-1-phosphate dehydrogenase (M1PDH) | This compound | 3 µM[1] |

Experimental Protocol: Determination of IC₅₀ for M1PDH Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for M1PDH. The assay is based on monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified M1PDH enzyme

-

This compound

-

Fructose-6-phosphate (B1210287) (substrate)

-

NADH (co-substrate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare serial dilutions of the inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

-

Set up the reaction mixture: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A constant concentration of M1PDH enzyme

-

Varying concentrations of this compound (or DMSO for the control)

-

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 25 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add a solution of fructose-6-phosphate and NADH to each well to start the enzymatic reaction.

-

Monitor the reaction: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).